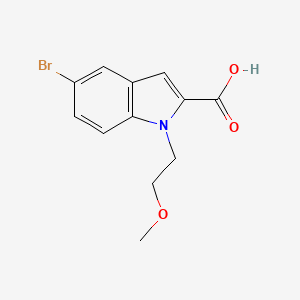

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid: is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features a bromine atom at the 5-position, a methoxyethyl group at the 1-position, and a carboxylic acid group at the 2-position of the indole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 5-position. This is followed by the introduction of the methoxyethyl group at the 1-position through alkylation reactions. Finally, the carboxylic acid group is introduced at the 2-position via carboxylation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated reactors and advanced monitoring systems helps in maintaining precise control over reaction parameters, leading to high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Amide Bond Formation via Coupling Reactions

The carboxylic acid group enables peptide-like coupling with amines. A representative example involves reaction with 5-bromo-1,3-benzothiazol-2-amine under peptide synthesis conditions:

Reaction Setup

| Component | Quantity/Concentration | Role |

|---|---|---|

| 5-Bromo-1H-indole-2-carboxylic acid | 264 mg (1.10 mmol) | Substrate |

| HATU | 500 mg (1.32 mmol) | Coupling reagent |

| 5-Bromo-1,3-benzothiazol-2-amine | 250 mg (1.10 mmol) | Nucleophile |

| DIPEA | 0.38 mL (2.18 mmol) | Base |

| NMP | 30 mL | Solvent |

Procedure

-

Reactants were stirred in NMP at 20°C for 48 hours.

-

Post-reaction, the mixture was quenched with water and extracted with ethyl acetate.

Outcome

-

Yield: Not explicitly quantified but described as successful .

-

Mechanism: HATU activates the carboxylic acid to form an active ester intermediate, facilitating nucleophilic attack by the amine .

Esterification and Hydrolysis

The carboxylic acid can be derivatized to esters or regenerated via hydrolysis:

Methyl Ester Synthesis

| Step | Conditions | Result |

|---|---|---|

| Esterification | HCl(g) in methanol, 0°C → RT, 24h | Conversion to methyl ester |

| Hydrolysis | NH₃ in dichloromethane | Recovery of free carboxylic acid |

Example

-

5-Bromo-1H-indole-2-carboxylic acid treated with HCl-saturated methanol yielded methyl 5-bromo-1H-indole-2-carboxylate (8.35 g, 80% yield) .

Palladium-Catalyzed Cyclization

The bromine substituent participates in cross-coupling reactions. In a Ugi-4CR/Pd-mediated cascade:

Key Reaction Components

-

Substrates : Indole-2-carboxylic acid derivatives, anilines, aldehydes, isocyanides.

-

Catalyst : Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 equiv), PivOH (6 equiv).

Mechanistic Pathway

-

Ugi Adduct Formation : Four-component reaction yields intermediate 5a .

-

Pd-Mediated Cyclization :

Substrate Scope

| Indole Substituent | Product Yield (%) | Notes |

|---|---|---|

| 5-Chloro | 58 | Moderate electronic tolerance |

| 6-Methoxy | 65 | Steric tolerance demonstrated |

| N-Methyl | 65 | Compatible with N-alkylation |

N-Acylation and Structural Modifications

The indole nitrogen can undergo further functionalization, as demonstrated in related compounds:

Example Reaction

-

5-Bromo-1H-indole-3-carbaldehyde reacted with 2-iodobenzoyl chloride to form N-acylated derivatives.

-

Key Observation : Conjugation between the carbonyl group and indole nitrogen shortened the C(9)–N(1) bond to 1.388 Å, enhancing planarity .

Alkylation and Functional Group Interconversion

The methoxyethyl side chain suggests potential for further alkylation or oxidation:

Hypothetical Pathway

-

Alkylation : Reaction with alkyl halides in the presence of a base (e.g., NaH).

-

Oxidation : Conversion of the methoxyethyl group to a ketone or carboxylic acid via strong oxidizers (e.g., KMnO₄).

Supporting Evidence

-

Analogous indole derivatives (e.g., 6-bromoindole) undergo alkylation with bromoacetic ester followed by hydrolysis to yield functionalized acetic acid derivatives .

Biological Activity and Pharmacological Relevance

While beyond pure chemical reactions, its interactions with biological targets highlight its reactivity:

-

Immune Modulation : Binds T helper cells, altering cytokine secretion (e.g., IL-4).

-

Enzyme Inhibition : Structural analogs inhibit bacterial cystathionine γ-lyase via covalent modification .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future studies could explore its use in photoaffinity labeling or metal-organic framework synthesis.

Applications De Recherche Scientifique

Chemistry

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation: Can be oxidized to form quinones or other derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, allowing for the creation of more complex molecules.

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties: Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of key signaling pathways, particularly those involving glycogen synthase kinase-3 (GSK-3) .

Biological Mechanism:

The mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways related to cell growth and apoptosis.

Medical Applications

Research is ongoing into the therapeutic potential of this compound in drug development. Its ability to interact with specific biological targets positions it as a candidate for:

- Cancer Therapy: Due to its anticancer properties.

- Metabolic Disorders: Potential use in regulating glucose metabolism through G protein-coupled receptors .

Case Study 1: Anticancer Activity

In a study investigating the effects of various indole derivatives on cancer cell lines, 5-bromo derivatives exhibited significant inhibition of cell proliferation compared to non-bromo counterparts. The study highlighted that the introduction of the bromo group enhances the compound's potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

A series of tests demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Mécanisme D'action

The mechanism of action of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to enzymes, receptors, or other proteins, modulating their activity. The bromine atom and methoxyethyl group may enhance binding affinity or selectivity, leading to specific biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

5-Bromo-1H-indole-2-carboxylic acid: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.

1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid: Lacks the bromine atom, potentially altering its chemical properties and applications.

5-Bromo-1H-indole: Lacks both the methoxyethyl group and the carboxylic acid group, resulting in different reactivity and uses.

Uniqueness: 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is unique due to the combination of the bromine atom, methoxyethyl group, and carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is an indole derivative recognized for its diverse biological activities. The indole structure is a significant motif in medicinal chemistry, often associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Indole Core : A bicyclic structure that contributes to its biological activity.

- Bromine Atom : Located at the 5-position, which may enhance binding affinity to biological targets.

- Methoxyethyl Group : At the nitrogen atom, potentially influencing solubility and interaction with proteins.

- Carboxylic Acid Group : At the 2-position, allowing for hydrogen bonding and participation in biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : Its structure allows it to bind to various receptors, modulating their activity and influencing signaling pathways.

- Anticancer Activity : Research has demonstrated that similar indole derivatives can induce apoptosis in cancer cells by disrupting mitotic spindle formation and inhibiting cell proliferation .

Anticancer Properties

This compound has shown promise in cancer research. Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HepG2 (liver), A549 (lung), and MCF-7 (breast) cells demonstrated reduced growth when treated with related compounds .

- Mechanism : The compound's ability to disrupt critical cellular processes makes it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar indole derivatives have shown effectiveness against bacterial pathogens by:

- Inhibiting Growth : Compounds may interfere with essential metabolic processes in bacteria, leading to reduced viability .

- Potential Applications : This activity suggests possible applications in treating infections caused by resistant strains of bacteria.

Study on HIV Integrase Inhibition

Recent research highlights the potential of indole derivatives as inhibitors of HIV integrase:

- Compound Optimization : Derivatives were synthesized that significantly inhibited integrase strand transfer with IC50 values as low as 0.13 μM .

- Binding Analysis : Structural modifications improved interactions with the active site of integrase, indicating the compound's potential as a scaffold for developing new antiviral agents.

Evaluation of Biological Activity

A comprehensive evaluation of various indole derivatives showed:

- Inhibitory Effects : Compounds exhibited IC50 values ranging from 12.41 μM to 47.44 μM against integrase, demonstrating promising inhibitory activities .

- Structure–Activity Relationship (SAR) : Modifications at specific positions on the indole core enhanced biological activity, guiding future synthesis efforts.

Comparative Analysis with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-1H-indole-2-carboxylic acid | Lacks methoxyethyl group | Reduced reactivity |

| 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid | Lacks bromine atom | Altered chemical properties |

| 5-Bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide | Includes carboxamide group | Potential anticancer effects |

Propriétés

IUPAC Name |

5-bromo-1-(2-methoxyethyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-17-5-4-14-10-3-2-9(13)6-8(10)7-11(14)12(15)16/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKNKTCAXJUYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Br)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.